(5Z)-1-(4-chlorophenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione -

(5Z)-1-(4-chlorophenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Catalog Number: EVT-4867325
CAS Number:
Molecular Formula: C15H8ClN3O6
Molecular Weight: 361.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(4-Chlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a nitro derivative with potential antithrombotic, anti-inflammatory, and analgesic activity. [] It belongs to a class of compounds characterized by a barbituric acid core with various substitutions. This particular derivative features a 4-chlorophenyl group at the 1-position and a 5-nitro-2-furylmethylene group at the 5-position.

1,3-Dimethylbarbituric Acid

Compound Description: 1,3-Dimethylbarbituric acid serves as a versatile reagent in organic synthesis, particularly in condensation reactions for creating heterocyclic compounds. It's known for its active methylene group, making it valuable for synthesizing various biologically active molecules, especially in multicomponent reactions. []

Relevance: 1,3-Dimethylbarbituric acid shares the core pyrimidinetrione structure with 1-(4-chlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. The key difference lies in the substitutions at the nitrogen atoms of the pyrimidine ring and the presence of the methylene bridge with the substituted furan ring in the target compound. This shared core structure and its role in forming heterocycles make 1,3-dimethylbarbituric acid a relevant related compound.

5-(4-N,N-dimethylaminobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (1)

Compound Description: This compound, along with two others, was studied for its interactions with cyclodextrins. These studies investigated how these molecules, derived from barbituric and Meldrum's acids, behave as guests within the cyclodextrin host molecules. []

Relevance: 5-(4-N,N-dimethylaminobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (1) exhibits significant structural similarity to 1-(4-chlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. Both share the central pyrimidinetrione ring system and a methylene bridge at the 5-position. This bridge connects to an aromatic system in both cases—a substituted benzene ring in compound (1) and a substituted furan ring in the target compound. This shared architecture, particularly the methylene bridge connecting the pyrimidinetrione with an aromatic system, establishes a strong structural relationship between these compounds.

5-[bis(4-N,N-dimethylaminophenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (2)

Compound Description: This compound is another derivative of barbituric acid investigated for its interactions with cyclodextrins. The research focused on understanding the host-guest chemistry of these compounds with cyclodextrin molecules. []

Relevance: Like the target compound 1-(4-chlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, compound (2) contains the core pyrimidinetrione unit with a methylene bridge at the 5-position. While compound (2) connects to two substituted benzene rings through this bridge, the target compound features a substituted furan ring. Despite this difference in the aromatic substituent, the shared pyrimidinetrione core and methylene bridge highlight a structural connection between these compounds.

5-((1-([1,1′-biphenyl]-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Compound Description: This compound emerged as a potential inhibitor of the SARS-CoV-2 3CL protease in a study aiming to identify antiviral drug candidates. It exhibited promising inhibitory activity against the enzyme, suggesting its potential for further development as a COVID-19 therapeutic. []

Relevance: This compound and 1-(4-chlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione share the fundamental pyrimidinetrione structure with a methylene bridge at the 5-position. While the specific aromatic systems connected by the bridge differ, the presence of this shared motif suggests potential similarities in their chemical behavior and binding affinities. This makes it a relevant related compound for understanding the structure-activity relationships of compounds targeting the SARS-CoV-2 3CL protease.

N-(4-((3-(4-chlorophenylsulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide

Compound Description: Identified as a potential SARS-CoV-2 3CL protease inhibitor, this compound demonstrated significant inhibitory activity in enzyme assays. Its discovery highlights the quinoxaline scaffold as a potential starting point for developing novel antiviral agents. []

Relevance: Although this compound lacks the pyrimidinetrione core found in 1-(4-chlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, its identification as a SARS-CoV-2 3CL protease inhibitor in the same study suggests a potential for overlapping target space. This shared biological activity, despite structural differences, makes it a noteworthy related compound for exploring broader structure-activity relationships in the context of SARS-CoV-2 3CL protease inhibition.

Properties

Product Name

(5Z)-1-(4-chlorophenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

IUPAC Name

(5Z)-1-(4-chlorophenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Molecular Formula

C15H8ClN3O6

Molecular Weight

361.69 g/mol

InChI

InChI=1S/C15H8ClN3O6/c16-8-1-3-9(4-2-8)18-14(21)11(13(20)17-15(18)22)7-10-5-6-12(25-10)19(23)24/h1-7H,(H,17,20,22)/b11-7-

InChI Key

OMIIVUNBBSGRFP-XFFZJAGNSA-N

SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=O)Cl

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=O)Cl

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)NC2=O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.